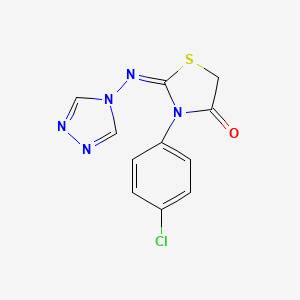

3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one

CAS No.: 5102-36-3

Cat. No.: VC6710595

Molecular Formula: C11H8ClN5OS

Molecular Weight: 293.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5102-36-3 |

|---|---|

| Molecular Formula | C11H8ClN5OS |

| Molecular Weight | 293.73 |

| IUPAC Name | (2E)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2/b15-11+ |

| Standard InChI Key | RCHXEYSWPLCLGP-RVDMUPIBSA-N |

| SMILES | C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl |

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound’s core structure consists of a thiazolidin-4-one ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at position 3 with a 4-chlorophenyl group and at position 2 with a 4H-1,2,4-triazol-4-ylimino moiety. The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the triazole ring introduces hydrogen-bonding capabilities critical for enzyme interaction .

Synthetic Strategies

While no explicit synthesis route for this compound is documented in the provided sources, its preparation can be inferred from analogous thiazolidin-4-one syntheses :

-

Condensation-Cyclization Approach:

-

Step 1: React 4-chloroaniline with a carbonyl source (e.g., 4-chlorobenzaldehyde) to form a Schiff base intermediate.

-

Step 2: Cyclize the intermediate with thioglycolic acid under catalytic conditions (e.g., polypropylene glycol, 110°C) to yield the thiazolidin-4-one core .

-

Step 3: Introduce the triazolylimino group via nucleophilic substitution or condensation with 1,2,4-triazole derivatives.

Hypothetical Reaction Conditions:

Step Reagents/Catalysts Temperature Yield (Inferred) 1 Ethanol, acetic acid 80°C ~85% 2 Thioglycolic acid, PPG 110°C ~90% 3 4H-1,2,4-triazole, KOH 75–80°C ~75% This route aligns with green chemistry principles when using PEG/PPG catalysts or ultrasound irradiation to enhance efficiency .

-

Physicochemical Properties

Thiazolidin-4-one derivatives with aryl substituents typically exhibit:

-

Melting Points: 180–220°C (decomposition observed in some cases) .

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water .

-

Stability: Sensitive to strong acids/bases due to the imino group’s reactivity.

The 4-chlorophenyl group likely increases molecular rigidity and crystallinity, while the triazole moiety may enhance solubility in biological matrices.

Biological Activity and Mechanism

| Analog Structure | Target Enzyme/Cell Line | IC₅₀ Value | Citation |

|---|---|---|---|

| 2-(1,3-Thiazol-2-ylimino) derivative | CDK2, MCF-7 | 0.54 µM (MCF-7) | |

| N-Aryl urea-thiazolidinone | c-Met kinase | 0.021 µM |

The triazolylimino group in the target compound may mimic ATP-binding motifs in kinases, enabling competitive inhibition. The 4-chlorophenyl group could enhance hydrophobic interactions with enzyme pockets.

Antimicrobial Activity

Triazole-thiazolidinone hybrids are known for antibacterial and antifungal effects, likely due to interference with microbial cell wall synthesis or DNA gyrase . While untested, the chlorine atom may augment these properties via electronegativity-driven interactions.

Structure-Activity Relationship (SAR) Insights

-

Thiazolidinone Core: Essential for kinase inhibition; modifications here reduce activity .

-

4-Chlorophenyl Group: Increases lipophilicity and target affinity; para-substitution optimizes steric fit .

-

Triazolylimino Moiety: Enhances hydrogen bonding with catalytic lysine or aspartate residues in enzymes .

Future Directions

-

Synthesis Optimization: Explore nanocatalysts (e.g., VOSO₄) or microwave-assisted reactions to improve yield .

-

In Vitro Screening: Prioritize testing against tyrosine kinase-dependent cancers (e.g., lung, breast).

-

Toxicological Profiling: Assess hepatotoxicity and nephrotoxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume